Dec-7-enyl acetate
Overview
Description
Dec-7-enyl acetate, also known as Z-7-Decen-1-yl acetate, is a chemical compound with the molecular formula C12H22O2 . It has a molecular weight of 198.3019 . Other names for this compound include (7Z)-7-Decenyl acetate, (Z)-7-Decenyl acetate, and acetic acid dec-7-enyl ester .
Molecular Structure Analysis
The molecular structure of Dec-7-enyl acetate consists of a chain of carbon atoms with an acetate group attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Proton Transfer Reactions : Dec-7-enyl acetate has been used in studies of proton transfer reactions from dimethyl (4-nitrophenyl)malonate to N-bases in acetonitrile (Schroeder et al., 1996). Similar studies involve FTIR and NMR studies of these proton transfer reactions (Schroeder et al., 1995).
Catalytic Applications : It serves as an efficient catalyst in the nitroaldol (Henry) reaction and the addition of dialkyl phosphites to unsaturated systems (Simoni et al., 2000).
Ionic Liquid Studies : Dec-7-enyl acetate's potential in extracting valuable chemicals from raw materials has been explored, although further investigation into its vapor-liquid equilibrium is needed for accurate predictions (Baird et al., 2019).
Pheromone Research : This compound is a component of the sex pheromone of Agrotis segetum, contributing to the attraction of males of this species (Kovalev et al., 2004).
Thermal Stability in Textile Production : Its stability for dry-jet wet spinning applications and its recovery methods like fractional distillation have been studied (Schlapp-Hackl et al., 2022).
Industrial Process Design : Properties of Dec-7-enyl acetate have been investigated for their use in designing industrial processes, including textile production from cellulose (Baird et al., 2019).
Synthesis of Insect Pheromones : Methods have been developed for synthesizing insect pheromones, such as those from Agrotis segetum, using this compound (Odinokov et al., 1985).
Study of Molecular Interactions : Research has focused on its biological activity and the influence of its conformational energy on receptor binding (Liljefors et al., 1985).
properties
IUPAC Name |
dec-7-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOHUYGDZACDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336952 | |
Record name | dec-7-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dec-7-enyl acetate | |
CAS RN |
13857-03-9 | |
Record name | dec-7-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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